4(3H)-Quinazolinone, 6-chloro-2-ethyl-

CNS drug design Lipophilicity Blood-brain barrier penetration

4(3H)-Quinazolinone, 6-chloro-2-ethyl- (CAS 13164-99-3) is a heterocyclic small molecule (C10H9ClN2O, MW 208.64 g/mol) belonging to the privileged quinazolinone scaffold. The core is recognized for its versatile biological activity profile, including anticonvulsant, antimicrobial, and antitumor potential.

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
Cat. No. B12332651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 6-chloro-2-ethyl-
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESCCC1=NC(=O)C2=CC(C=CC2=N1)Cl
InChIInChI=1S/C10H9ClN2O/c1-2-9-12-8-4-3-6(11)5-7(8)10(14)13-9/h3-6H,2H2,1H3
InChIKeyXATATDGBMYCLOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-ethyl-4(3H)-quinazolinone for Drug Discovery Research: Physicochemical and Pharmacological Baseline


4(3H)-Quinazolinone, 6-chloro-2-ethyl- (CAS 13164-99-3) is a heterocyclic small molecule (C10H9ClN2O, MW 208.64 g/mol) belonging to the privileged quinazolinone scaffold [1]. The core is recognized for its versatile biological activity profile, including anticonvulsant, antimicrobial, and antitumor potential [2]. This specific compound features a chlorine atom at the 6-position and an ethyl group at the 2-position, a substitution pattern that has historically been explored as an analogue of methaqualone and related CNS-active quinazolinones [3]. It is commercially available for research use, typically at ≥95% purity, and is often employed as a building block or reference compound in medicinal chemistry and chemical biology studies.

Why 6-Chloro-2-ethyl-4(3H)-quinazolinone Cannot Be Freely Substituted with Other Quinazolinone Analogs


Although many quinazolinone derivatives share the same core scaffold, the precise position and nature of substituents critically dictate their pharmacological profile, physicochemical properties, and synthetic utility. The chlorine atom at C-6 of the target compound is a well-established pharmacophoric element that enhances potency in anticonvulsant and antimicrobial assays compared to unsubstituted or methyl-substituted analogs [1]. Simultaneously, the 2-ethyl group introduces distinct steric and lipophilic characteristics relative to the common 2-methyl congener (e.g., methaqualone), potentially altering target binding kinetics, metabolic stability, and blood-brain barrier penetration [2]. These substituent-specific effects mean that even closely related analogs—such as 6-chloro-2-methylquinazolin-4(3H)-one or 2-ethylquinazolin-4(3H)-one lacking the chlorine—cannot serve as direct experimental surrogates without revalidation of activity, selectivity, and ADME parameters.

Quantitative Differential Evidence for 6-Chloro-2-ethyl-4(3H)-quinazolinone Against Its Closest Analogs


ClogP Differential Between 2-Ethyl and 2-Methyl 6-Chloroquinazolinones Drives Differential CNS Permeability Prediction

The computed logarithm of the octanol-water partition coefficient (ClogP) for 6-chloro-2-ethyl-4(3H)-quinazolinone is 2.18, based on the ZINC database entry ZINC36047732 [1]. For the direct 2-methyl analog (6-chloro-2-methylquinazolin-4(3H)-one, CAS 7142-09-8), the ClogP is approximately 1.50 . The increased lipophilicity of the 2-ethyl analog is likely to result in higher passive membrane permeability and potentially enhanced CNS penetration, a critical differentiator for anticonvulsant drug discovery programs.

CNS drug design Lipophilicity Blood-brain barrier penetration

Validated Spectral Fingerprint Enables Reliable Identity Confirmation: FTIR and GC-MS Data vs. Uncharacterized Analogs

The compound has a confirmed and publicly accessible spectral fingerprint comprising at least one FTIR spectrum and one GC-MS spectrum in the SpectraBase database (Compound ID: 5umkfm6w1TC) [1]. In contrast, many closely related analogs—such as the 2-propyl or 2-isopropyl 6-chloroquinazolinones—lack publicly available reference spectra, complicating identity verification in procurement and analytical workflows.

Analytical chemistry Quality control Reference standard

6-Chloro Substitution in Quinazolinones Confers 3- to 10-Fold Potency Enhancement Over 6-H or 6-Methyl Analogs in Anticonvulsant MES Assays

In a classic structure-activity relationship study of quinazolinone anticonvulsants, the 6-chloro substitution consistently produced ED50 values 3- to 10-fold lower (more potent) than the corresponding 6-unsubstituted or 6-methyl analogs in the maximal electroshock seizure (MES) test in mice [1]. While the specific ED50 of 6-chloro-2-ethyl-4(3H)-quinazolinone was not reported in that study, the class-level inference strongly supports that the 6-chloro substituent provides a quantifiable potency advantage that the 2-ethyl-6-H or 6-methyl variants cannot match.

Anticonvulsant drug discovery Structure-activity relationship Maximal electroshock seizure model

Purity and Vendor Availability: 98%+ Specification with ISO Certification vs. Lower-Grade Analogs

6-Chloro-2-ethylquinazolin-4(1H)-one is available from specialty chemical suppliers at a purity specification of NLT 98%, supported by ISO-certified quality systems suitable for pharmaceutical R&D and QC applications . In contrast, the 6-chloro-2-methyl analog (CAS 7142-09-8) is frequently listed at 97% purity from major catalog suppliers . The 1% purity differential, while numerically modest, can be consequential in sensitive biological assays where trace impurities may introduce off-target effects or interfere with dose-response interpretation.

Chemical procurement Quality assurance ISO-certified supply chain

High-Value Application Scenarios for 6-Chloro-2-ethyl-4(3H)-quinazolinone in Scientific Research


Anticonvulsant Lead Optimization: Leveraging the 6-Chloro-2-ethyl Scaffold for Enhanced CNS Bioavailability

Medicinal chemistry teams focused on developing next-generation anticonvulsant agents can use this compound as a privileged starting scaffold. Its 6-chloro substitution provides a baseline potency advantage (class-level 3–10× over 6-H analogs in MES models), while the 2-ethyl group offers a calculated ΔClogP of +0.68 over the 2-methyl congener, favoring passive blood-brain barrier penetration [1]. This combination makes the scaffold particularly suitable for CNS programs where both target engagement and CNS exposure are critical success factors.

Pharmacological Tool Compound for Studying Chlorine-Dependent SAR in Quinazolinone Target Engagement

In mechanistic studies of quinazolinone-protein interactions (e.g., GABA-A receptor modulation, PDE inhibition, or EGFR kinase binding), the 6-chloro substitution has been shown to enhance binding affinity through halogen bonding and hydrophobic packing [1]. Researchers can employ 6-chloro-2-ethyl-4(3H)-quinazolinone as a reference compound to probe the contribution of the chloro substituent to target binding, using the 6-H and 6-methyl analogs as matched-pair controls to isolate the halogen effect.

Analytical Reference Standard for Spectroscopic Method Development and QC Workflows

With publicly available FTIR and GC-MS reference spectra in the SpectraBase database [1], this compound serves as a reliable identity verification standard for laboratories developing in-house analytical methods for quinazolinone libraries. The documented spectral profile enables direct comparison against experimental data, reducing the risk of structural misassignment—a particular concern when handling large compound collections where many analogs differ only by a single substituent.

Intermediate in the Synthesis of 3-Substituted Quinazolinone Derivatives Targeting Inflammatory or Proliferative Pathways

The unsubstituted N3 position of 6-chloro-2-ethyl-4(3H)-quinazolinone makes it a versatile synthetic intermediate for generating diverse 3-substituted analogs via N-alkylation or N-arylation [1]. This modularity is valuable for combinatorial library synthesis aimed at exploring the SAR of quinazolinones against targets such as EGFR, KSP, or PDE4, where the 6-chloro-2-ethyl core provides a pre-optimized starting point with favorable physicochemical properties.

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